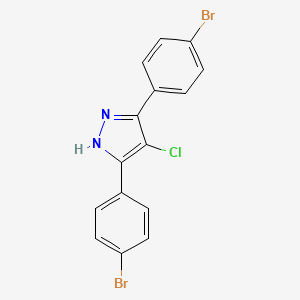

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . It is a heterocyclic compound with a 5-membered ring which contains two nitrogen atoms and three carbon atoms . The molecular formula of this compound is C15H10Br2N2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, pyrazoline derivatives have been synthesized by reacting 4,4’-difluoro chalcone with semicarbazide hydrochloride and thiosemicarbazide in ethanolic sodium hydroxide solution . Another method involves the condensation between α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine .Molecular Structure Analysis

The molecular structure of “3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole” can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry . The exact structure would depend on the specific substituents and their positions in the pyrazole ring.Chemical Reactions Analysis

The chemical reactions involving “3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole” would depend on the specific conditions and reagents used. Pyrazoles can undergo a variety of chemical reactions, including cycloaddition, substitution, and oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole” can be predicted using various computational tools. For example, its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability can be estimated .科学的研究の応用

Antiproliferative Agents in Cancer Treatment

The pyrazole moiety is significant in pharmaceutical and medicinal chemistry. A study by Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives. These showed cytotoxic effects against breast cancer and leukemic cells, indicating potential as antiproliferative agents.

Structural and Spectroscopic Analysis

The structural and spectroscopic properties of pyrazole derivatives have been extensively studied. For instance, Tamer et al. (2015) conducted a detailed spectroscopic investigation of a pyrazole derivative, which showed nonlinear optical activity due to a small energy gap between frontier molecular orbitals Tamer et al. (2015).

Chemical Synthesis and Characterization

The synthesis of various pyrazole derivatives, including those substituted with chloro, bromo, iodo, nitro, and diazo groups, has been reported. Zhang et al. (2006) characterized the structures of these products using various spectroscopic techniques Zhang et al. (2006).

Ligands in Metal Complexes

Pyrazole-derived ligands have been used to stabilize metal complexes. Montoya et al. (2005) synthesized new pyrazole-derived ligands and studied their reactivity with Pd(II) and Pt(II), which has implications in the field of inorganic chemistry Montoya et al. (2005).

Fluorescent Properties for Spectroscopic Studies

The fluorescent properties of pyrazoline derivatives have been explored for their potential in spectroscopic studies. Ibrahim et al. (2016) synthesized and characterized new pyrazoline derivatives, noting their fluorescence emission in the blue region of the visible spectrum Ibrahim et al. (2016).

Electrophilic and Steric Properties in Metal Complexes

Pyrazole-containing compounds have been used as ligands to fine-tune the electrophilic and steric properties of metal complexes, as shown in studies by Ocansey et al. (2018). These complexes have been utilized in Suzuki–Miyaura cross-coupling reactions, demonstrating their importance in organic chemistry Ocansey et al. (2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Br2ClN2/c16-11-5-1-9(2-6-11)14-13(18)15(20-19-14)10-3-7-12(17)8-4-10/h1-8H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCORJOGONKPSMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=NN2)C3=CC=C(C=C3)Br)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Br2ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2372574.png)

![Methyl 5-[(6-oxo-3-thiophen-2-ylpyridazin-1-yl)methyl]furan-2-carboxylate](/img/structure/B2372575.png)

![1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2372576.png)

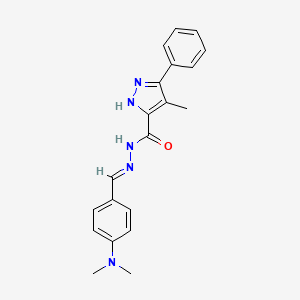

![3-[4-(dimethylamino)phenyl]-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide](/img/structure/B2372577.png)

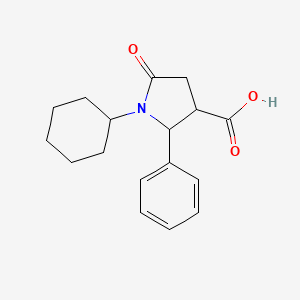

![methyl 3-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)propanoate](/img/structure/B2372578.png)

![Ethyl 9-bromo-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2372580.png)

![(E)-ethyl 3-(4-chlorophenyl)-5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2372589.png)

![4-(4-Cyclohexylphenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2372591.png)

![6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2372594.png)